(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

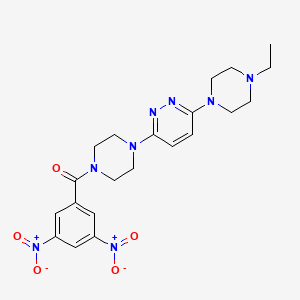

The compound “(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a methanone derivative featuring a 3,5-dinitrophenyl group linked to a piperazine-pyridazine scaffold. Its structure includes:

- 3,5-Dinitrophenyl moiety: Aromatic ring with two nitro groups at positions 3 and 5, conferring strong electron-withdrawing effects.

- Piperazine-pyridazine core: Two nitrogen-rich heterocycles (piperazine and pyridazine) connected via a methanone bridge.

This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of piperazine derivatives in drug discovery .

Properties

IUPAC Name |

(3,5-dinitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8O5/c1-2-24-5-7-25(8-6-24)19-3-4-20(23-22-19)26-9-11-27(12-10-26)21(30)16-13-17(28(31)32)15-18(14-16)29(33)34/h3-4,13-15H,2,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMCRKGGLDDNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps. The initial step might include the nitration of benzene derivatives to introduce the nitro groups at the 3 and 5 positions. This is followed by coupling reactions to introduce the piperazinyl and pyridazinyl moieties, using reagents like 4-ethylpiperazine and pyridazine under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods: : For industrial-scale production, methods would focus on optimizing yields and reducing costs. This may involve the use of continuous flow reactors for nitration and coupling reactions, along with solvent recovery and recycling techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of reactions including:

Oxidation: : Due to the presence of nitro groups, the compound can be susceptible to oxidative processes, potentially yielding different nitroso or hydroxyl derivatives.

Reduction: : The nitro groups can be reduced to amine groups using reagents like hydrogen gas in the presence of palladium on carbon or other catalytic systems.

Substitution: : The compound can undergo nucleophilic aromatic substitution reactions, especially in positions adjacent to the nitro groups.

Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrazine, sodium borohydride, and various catalysts, typically under controlled temperature and pH conditions.

Major Products Formed: : The major products formed from these reactions could include amines, hydrazones, and substituted aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone lies in medicinal chemistry, where it is explored for its potential as a pharmaceutical agent. The presence of piperazine and pyridazine moieties suggests that this compound may exhibit various pharmacological activities:

Antitumor Activity

Studies have indicated that compounds with piperazine and pyridazine structures can display significant antitumor properties. The dinitrophenyl group may enhance the compound's interaction with biological targets such as DNA or proteins involved in cancer progression.

Antimicrobial Properties

Research into similar compounds has shown that they can possess antimicrobial activity. The ability of the dinitrophenyl group to modify electron density could potentially lead to enhanced binding to microbial targets.

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound may also be investigated for its effects on neurotransmitter systems. The piperazine ring is often associated with antidepressant and anxiolytic effects.

Case Studies

Several studies have documented the synthesis and application of related compounds, providing insights into the potential uses of this compound:

Study on Antitumor Activity

A study published in a reputable journal explored the antitumor effects of various piperazine derivatives. The results indicated that modifications to the piperazine structure significantly affected cytotoxicity against cancer cell lines, suggesting that similar modifications in our compound could yield promising results .

Antimicrobial Testing

Research conducted on related dinitrophenyl compounds revealed notable antimicrobial activity against several bacterial strains. These findings support further investigation into the antimicrobial potential of this compound .

Neuroactive Compound Analysis

An analysis of neuroactive derivatives containing piperazine highlighted their influence on serotonin receptors. This suggests a pathway for investigating the neuropharmacological effects of our target compound .

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: : The exact mechanism would depend on its interaction with biological targets, but generally, compounds with similar structures might interact with cellular proteins, altering their function.

Molecular Targets and Pathways Involved: : Potential targets could include enzymes like kinases or proteases, or receptors such as G-protein coupled receptors, altering intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 21: 6-Amino-4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one

Key Features :

- Triazinone core (vs. pyridazine in the target compound).

- 4-Methylpiperazine substituent (vs. 4-ethylpiperazine in the target).

- Benzyl linkage (vs. direct pyridazine attachment).

Synthesis: Prepared via condensation of 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde with a triazinone precursor (54% yield) . Comparatively, the target compound likely requires multi-step coupling of pyridazine and piperazine intermediates.

Physicochemical and Bioactive Properties

Electron-Withdrawing Effects

In contrast, Compound 21’s triazinone core exhibits hydrogen-bonding capacity via its amino group, favoring interactions with polar binding pockets .

Lipophilicity and Solubility

- Target Compound : The ethylpiperazine group may improve water solubility compared to methylpiperazine in Compound 21 due to increased alkyl chain flexibility.

- Compound 21 : The benzyl linkage contributes to higher logP values, suggesting greater membrane permeability .

Table 2: Property Comparison

Analytical Characterization

Both compounds require advanced analytical techniques for structural elucidation:

- NMR Spectroscopy : Compound 21’s ¹H NMR revealed distinct peaks for methylpiperazine (δ 2.14 ppm) and aromatic protons (δ 7.24–7.26 ppm) . The target compound’s dinitrophenyl group would show characteristic deshielded aromatic signals.

- LC/MS Profiling: As highlighted in marine actinomycete studies , LC/MS is critical for identifying trace components and verifying purity in complex heterocyclic systems.

Biological Activity

The compound (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates elements known for their biological activity, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

- Dinitrophenyl group : Known for its role in various biochemical interactions.

- Piperazine moieties : These are often implicated in neuropharmacology and have been shown to interact with neurotransmitter systems.

- Pyridazine ring : This heterocyclic structure contributes to the compound's biological activity.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission .

- Receptor Modulation : The piperazine and pyridazine components may interact with various receptors in the central nervous system (CNS), potentially influencing mood and cognition.

2. Biological Assays

Research has indicated that derivatives of piperazine exhibit significant biological activities:

- Antioxidant Activity : Some piperazine derivatives have demonstrated antioxidant properties, which could be beneficial in neuroprotective applications .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Piperazine Derivatives as Acetylcholinesterase Inhibitors :

- Antitumor Activity :

- Neuroprotective Effects :

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.